6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one
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Overview
Description
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate substituted phenols with chloroacetyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one: Known for its anti-inflammatory properties.
6,7-Dimethoxy-2-phenethyl-4H-1-benzopyran-4-one: Studied for its potential anticancer activity.
5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Investigated for its antioxidant properties.
Uniqueness
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
88503-24-6 |
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Molecular Formula |
C11H9ClO4 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-chloro-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3 |
InChI Key |
UFNCDKQYATTWBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl |
Origin of Product |
United States |
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